molecular formula C5H11NOS B2857048 Cis-4-aminotetrahydro-2H-thiopyran 1-oxide CAS No. 1158698-54-4

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide

Cat. No.: B2857048
CAS No.: 1158698-54-4
M. Wt: 133.21
InChI Key: JFDKXLCNTFZQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide is a heterocyclic compound containing one oxygen atom and one sulfur atom at opposite corners of a saturated six-membered ring. By systematic numbering, the oxygen atom is at position number 1, sulfur is at number 4, and positions 2, 3, 5, and 6 are carbon atoms

Preparation Methods

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide can be synthesized through several methods:

Mechanism of Action

The mechanism of action of Cis-4-aminotetrahydro-2H-thiopyran 1-oxide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide can be compared with other heterocyclic compounds:

This compound stands out due to its unique combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity.

Biological Activity

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H11NOSC_6H_{11}NOS and features a thiopyran ring structure. Its unique configuration contributes to its biological activity, particularly as it relates to enzyme inhibition and receptor modulation.

Pharmacological Activity

1. Inhibition of Spleen Tyrosine Kinase (Syk)
Research indicates that compounds similar to this compound can act as inhibitors of Spleen Tyrosine Kinase (Syk). Syk plays a crucial role in mediating immune responses through B-cell receptor signaling and mast cell activation. Inhibiting Syk can alleviate conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases by interrupting the signaling pathways that lead to the release of pro-inflammatory mediators .

2. Anti-inflammatory Effects
Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. These effects are attributed to the inhibition of cytokine production and the modulation of immune cell activity, particularly in models of allergic responses .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Kinase Activity : By targeting Syk, the compound disrupts downstream signaling pathways that are essential for immune cell activation.
  • Reduction of Pro-inflammatory Mediators : The compound's ability to inhibit the synthesis and release of mediators such as histamine and leukotrienes leads to decreased inflammation and allergic reactions .

Case Study 1: Asthma Models

In a controlled study involving animal models of asthma, treatment with this compound resulted in a marked reduction in airway hyperresponsiveness and eosinophilic inflammation. The study highlighted the compound's potential as a therapeutic agent for managing asthma symptoms effectively.

Case Study 2: Rheumatoid Arthritis

Another study investigated the effects of this compound on rheumatoid arthritis models. The administration led to reduced joint swelling and improved mobility in treated subjects compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, indicating effective modulation of the inflammatory response .

Data Overview

Study Model Outcome Reference
Asthma ModelAnimalReduced airway hyperresponsiveness
Rheumatoid Arthritis ModelAnimalDecreased joint swelling
Inhibition of Syk ActivityCell CultureReduced cytokine production

Properties

IUPAC Name

1-oxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c6-5-1-3-8(7)4-2-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDKXLCNTFZQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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